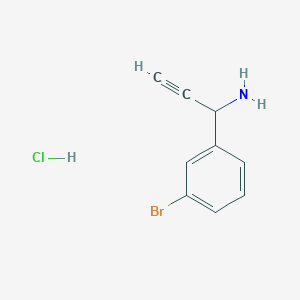![molecular formula C23H27NO5 B2406392 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid CAS No. 2172448-71-2](/img/structure/B2406392.png)
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkylation: The protected amino acid is then alkylated with 2-ethoxyethyl bromide in the presence of a strong base like sodium hydride.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The free amino acid can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Hydrolysis: Aqueous acid or base.
Major Products
Deprotection: Free amino acid.
Coupling: Peptide chains.
Wissenschaftliche Forschungsanwendungen
3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid is used extensively in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
Uniqueness
This compound is unique due to its specific ethoxyethyl side chain, which can impart different solubility and reactivity properties compared to other Fmoc-protected amino acids. This makes it particularly useful in certain peptide synthesis applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
3-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-3-28-13-12-24(14-16(2)22(25)26)23(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,3,12-15H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTCNYNZDRXDIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CC(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
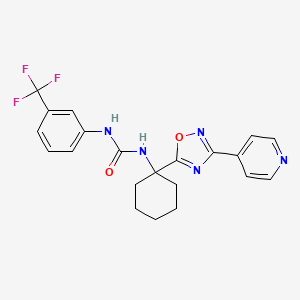
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)
![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)
![[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol](/img/structure/B2406314.png)
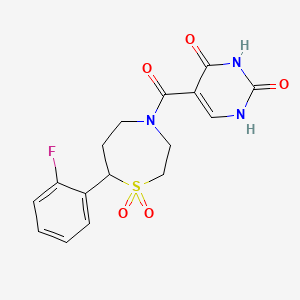
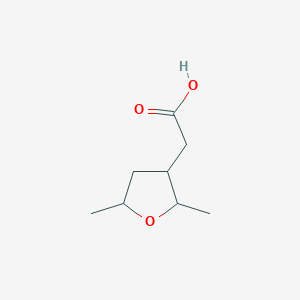
![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)
![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)
![1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2406321.png)


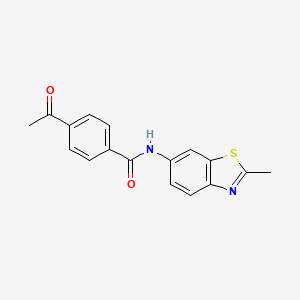
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)
